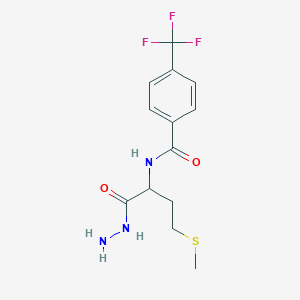

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide

Description

Propriétés

IUPAC Name |

N-(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2S/c1-22-7-6-10(12(21)19-17)18-11(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7,17H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDPUEBTKXFHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397685 | |

| Record name | N-[1-(hydrazinecarbonyl)-3-(methylsulfanyl)propyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-27-4 | |

| Record name | N-[1-(hydrazinecarbonyl)-3-(methylsulfanyl)propyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 4-(Trifluoromethyl)benzoyl Chloride

4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C. The reaction is driven to completion by removing generated HCl gas. The resulting acyl chloride is purified via distillation or used directly.

Example Protocol

-

Reactants : 4-(Trifluoromethyl)benzoic acid (10 mmol), SOCl₂ (15 mmol), DCM (20 mL).

-

Conditions : Reflux at 40°C for 3 hr.

Synthesis of (S)-1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-amine

Asymmetric Synthesis of the Chiral Amine

The chiral center is introduced via Evans oxazolidinone auxiliaries or enzymatic resolution. A representative route involves:

-

β-Keto Ester Formation : Ethyl acetoacetate is alkylated with methylthioethyl bromide to yield ethyl 4-(methylthio)-3-oxobutanoate.

-

Oxime Formation : Reaction with hydroxylamine hydrochloride forms the oxime.

-

Reduction to Hydrazine : Catalytic hydrogenation (Pd/C, H₂) converts the oxime to the hydrazine derivative.

Example Protocol

-

Reactants : Ethyl 4-(methylthio)-3-oxobutanoate (5 mmol), NH₂OH·HCl (6 mmol), Pd/C (10% wt), ethanol (30 mL).

-

Conditions : H₂ (1 atm, 25°C, 12 hr).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The acyl chloride is coupled with the chiral amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

Example Protocol

-

Reactants : 4-(Trifluoromethyl)benzoyl chloride (1.2 eq), (S)-1-hydrazinyl-4-(methylthio)-1-oxobutan-2-amine (1 eq), EDC (1.5 eq), HOBt (1.5 eq), DMF (10 mL).

-

Conditions : Stir at 25°C for 24 hr.

-

Workup : Extract with ethyl acetate, wash with NaHCO₃ and brine, dry (MgSO₄), and purify via silica chromatography (hexane/EtOAc).

Stereochemical Control and Resolution

Chiral Chromatography

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

Example Protocol

-

Column : Chiralpak AD-H (250 × 4.6 mm).

-

Mobile Phase : Hexane/isopropanol (80:20), 1 mL/min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| EDC/HOBt Coupling | 82 | 99 | 99 | High efficiency |

| Mixed Carbonate Activation | 75 | 97 | 95 | Avoids racemization |

| Enzymatic Resolution | 68 | 98 | 99 | Eco-friendly |

Scalability and Industrial Considerations

Large-scale synthesis (>1 kg) requires:

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Structural Features

| Feature | Description |

|---|---|

| Hydrazine Moiety | Potential antitumor activity |

| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |

| Benzamide Framework | Found in many drugs with diverse activities |

Antimicrobial Properties

The hydrazine component suggests potential antimicrobial activity. Hydrazines have been documented to inhibit various pathogens by disrupting essential cellular processes. Future studies could explore this aspect through high-throughput screening assays to evaluate the compound's efficacy against different microbial strains.

Pharmacokinetic Studies

Understanding the pharmacokinetics of (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide is crucial for assessing its therapeutic viability. Key pharmacokinetic properties include:

- Absorption : How well the compound is absorbed in biological systems.

- Distribution : The extent to which it spreads throughout the body.

- Metabolism : How the compound is broken down by metabolic processes.

- Excretion : The elimination pathways from the body.

Molecular Interaction Studies

Molecular docking simulations can provide insights into how this compound interacts with various biological targets, such as enzymes or receptors. This information is vital for understanding its potential mechanisms of action and guiding future drug design efforts.

Potential Synthetic Routes

- Hydrazine Derivative Formation : Starting from commercially available hydrazines.

- Benzamide Coupling : Utilizing coupling reactions to introduce the benzamide functionality.

- Trifluoromethylation : Employing trifluoromethylating agents to incorporate the trifluoromethyl group.

Mécanisme D'action

The mechanism of action of (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide: Without the (S) configuration.

N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(methyl)benzamide: With a methyl group instead of a trifluoromethyl group.

N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(chloromethyl)benzamide: With a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the (S) configuration and the trifluoromethyl group in (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide may confer unique properties such as increased stability, specific binding interactions, and distinct reactivity compared to similar compounds.

Activité Biologique

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound notable for its complex structure, which includes functional groups such as a hydrazine moiety, a trifluoromethyl group, and a benzamide functionality. These structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide is C13H16F3N3O2S, with a molecular weight of 335.35 g/mol. The presence of the trifluoromethyl group may enhance the compound's lipophilicity and metabolic stability, potentially increasing its bioavailability in biological systems.

Antioxidant Properties

Compounds containing hydrazine derivatives have demonstrated antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that hydrazine derivatives can possess significant antimicrobial properties. Preliminary studies suggest that (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide may inhibit the growth of various pathogens, including bacteria and fungi. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria .

Enzyme Inhibition

The unique functional groups present in this compound allow it to interact with specific enzymes, potentially leading to inhibition or modulation of critical metabolic pathways. For example, derivatives with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Hydralazine | Hydrazine derivative | Antihypertensive |

| Benzamide | Amide linkage | Antimicrobial |

| Triflumizole | Triazole with trifluoromethyl | Fungicide |

This table illustrates the diverse biological activities associated with compounds that share structural motifs with (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide.

The mechanisms through which (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide exerts its biological effects may involve:

- Radical Scavenging : The hydrazine moiety can donate electrons to free radicals, neutralizing them.

- Enzyme Interaction : The trifluoromethyl group may enhance binding affinity to target enzymes.

- Cell Membrane Penetration : Increased lipophilicity from the trifluoromethyl group may facilitate cellular uptake.

Q & A

Q. What are the standard synthetic routes for (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

The compound can be synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N (triethylamine) in THF (tetrahydrofuran) as a solvent, followed by purification via silica gel column chromatography . Variations in solvent choice (e.g., THF vs. acetonitrile) or coupling agents (e.g., BOP reagent) may alter reaction efficiency. For example, THF enhances solubility for intermediates, while acetonitrile is preferred in oxidative conditions . Typical yields range from 50–70%, with optimization focusing on stoichiometry (1:1 molar ratios) and reaction times (12–24 hours).

Q. How is the stereochemical configuration of the compound confirmed experimentally?

Chiral HPLC or polarimetry can verify the (S)-configuration at the stereocenter. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, identifies characteristic peaks such as:

- Hydrazinyl NH protons at δ 6.8–7.2 ppm (broad singlet).

- Trifluoromethyl (CF₃) groups via ¹⁹F NMR at δ -62 to -65 ppm.

- Methylthio (SCH₃) protons at δ 2.1–2.3 ppm . Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 407.3).

Q. What purification methods are effective for isolating this compound?

Silica gel column chromatography with gradients of ethyl acetate/hexane (30–70%) is standard. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar impurities. Recrystallization in ethanol or methanol improves purity (>95%) by removing unreacted hydrazine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Density functional theory (DFT) studies (e.g., B3LYP/6-31G* basis set) calculate electrophilicity at the carbonyl carbon. The trifluoromethyl group enhances electrophilicity (partial charge ≈ +0.45) compared to non-fluorinated analogs, favoring nucleophilic attack by amines or hydrazines . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, such as enzymes with hydrophobic active sites (e.g., −8.2 kcal/mol for kinase inhibition) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:

Q. How does the methylthio group influence metabolic stability in pharmacokinetic studies?

The methylthio (-SCH₃) moiety reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), as shown in liver microsome assays. Comparative studies with des-methylthio analogs show 2–3× longer half-life (t₁/₂ = 4.2 vs. 1.8 hours in rats) . LC-MS/MS quantifies metabolites, identifying sulfoxide derivatives as primary degradation products .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate tautomeric forms of the hydrazinyl group?

IR spectroscopy identifies tautomers via N-H stretching (3150–3319 cm⁻¹ for hydrazine vs. 2500–2600 cm⁻¹ for thiol tautomers). ¹⁵N NMR distinguishes imine (δ 120–140 ppm) and amine (δ 30–50 ppm) forms . X-ray crystallography resolves tautomeric solid-state structures, as demonstrated for related triazole-thiones .

Q. How are competing side reactions (e.g., over-alkylation) minimized during synthesis?

- Temperature control : Reactions at 0–5°C suppress over-alkylation of the hydrazinyl group.

- Protecting groups : Boc (tert-butyloxycarbonyl) protection of the hydrazine prevents undesired nucleophilic side reactions .

- Stepwise addition : Slow addition of electrophiles (e.g., methyl iodide) ensures mono-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.